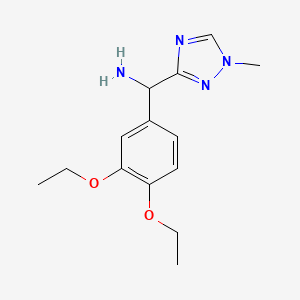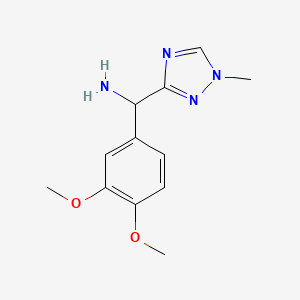
3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a bromine atom at the 3-position, a cyclohexyl group at the 1-position, and a carboxylic acid group at the 4-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of diazo compounds with alkynyl bromides, resulting in the formation of 3,5-diaryl-4-bromo-1H-pyrazoles . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives or reduction to remove the bromine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as bromine for oxidation reactions.
Catalysts: Such as ruthenium or copper for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyrazoles, such as:
Uniqueness
3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-1-cyclohexylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13BrN2O2/c11-9-8(10(14)15)6-13(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,14,15) |
InChI Key |
NGHZNPKHHIOHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)

![5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782716.png)
![6-Chloro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B11782725.png)

![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)


![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)
